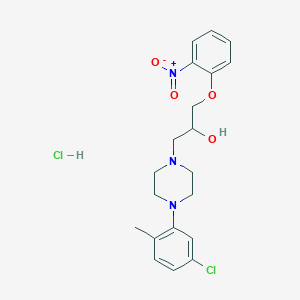

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride

Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride is a synthetic arylpiperazine derivative characterized by a propan-2-ol linker connecting two pharmacophores: a 5-chloro-2-methylphenyl-substituted piperazine and a 2-nitrophenoxy group. The hydrochloride salt enhances its aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4.ClH/c1-15-6-7-16(21)12-19(15)23-10-8-22(9-11-23)13-17(25)14-28-20-5-3-2-4-18(20)24(26)27;/h2-7,12,17,25H,8-11,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIGLVOOUVIRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various therapeutic applications supported by empirical research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 407.9 g/mol. The structure features a piperazine ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. A study evaluated several synthesized compounds similar to this compound, revealing significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry assays .

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal activities. Studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antimicrobial efficacy . Similarly, antifungal assays revealed effectiveness against common fungal pathogens, suggesting its potential in treating infections .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging method. The compound exhibited significant radical scavenging activity, comparable to known antioxidants like ascorbic acid. This suggests that it may play a role in mitigating oxidative stress-related diseases .

Neuropharmacological Effects

Preliminary studies indicate that the compound may possess neuroprotective properties. Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation markers, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related piperazine derivative in vitro and in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls, with histological analysis revealing decreased proliferation markers .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The findings indicated that the compound inhibited growth effectively at concentrations lower than those of standard antibiotics .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit antidepressant effects. The specific compound has shown potential in modulating serotonin and norepinephrine levels, which are critical in treating depression. A study demonstrated that derivatives of this compound could effectively inhibit the reuptake of serotonin, thus enhancing mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. In vitro studies have shown that it may interact with dopamine receptors, which are pivotal in the pathophysiology of psychosis .

Antimicrobial Activity

Preliminary investigations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing significant activity against Gram-positive bacteria, including Staphylococcus aureus .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound. Modifications at various positions on the piperazine ring and nitrophenoxy group have been studied to enhance biological activity while minimizing side effects. For instance, substituents on the aromatic rings have been shown to significantly influence receptor binding affinities and pharmacokinetic profiles .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural similarities with several arylpiperazine derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and inferred pharmacological activity.

Structural Comparison

Physicochemical Properties

*Calculated using ChemDraw and expert estimation based on substituent contributions.

Pharmacological Activity (Inferred)

- Target Compound: The 2-nitrophenoxy group’s electron-withdrawing nature may enhance binding to 5-HT1A receptors compared to methoxy or allylphenoxy derivatives. The chloro-methyl group on the piperazine could improve selectivity for dopamine D2-like receptors .

- Compound : The 4-methoxyphenyl group likely reduces 5-HT receptor affinity but may increase α1-adrenergic activity due to its electron-donating properties.

- Compound : The adamantyl group’s steric bulk may limit CNS penetration but improve metabolic stability.

- Compound : The hydroxyethyl side chain could enhance solubility and reduce logP, favoring peripheral over CNS targets.

- Compound : Despite sharing the nitrophenoxy group, the absence of chloro-methyl substitution on the piperazine may reduce dopamine receptor affinity.

Pharmacokinetic Considerations

- Target Compound : Moderate solubility and logP (~3.5) suggest balanced blood-brain barrier penetration. The nitro group may increase metabolic clearance via hepatic reduction.

- Compound : High logP (~4.2) and adamantyl group predict slow absorption but prolonged half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.